

Thermochemical data for 4-Ethylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylpyridine-2-carbonitrile**

Cat. No.: **B140052**

[Get Quote](#)

An In-Depth Technical Guide to the Thermochemical Properties of **4-Ethylpyridine-2-carbonitrile**

Abstract: **4-Ethylpyridine-2-carbonitrile** is a substituted heterocyclic nitrile with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and Gibbs free energy of formation, is paramount for the safe design, optimization, and scale-up of synthetic routes, as well as for computational modeling of its reactivity and interactions. To date, a comprehensive experimental thermochemical dataset for this specific compound has not been published in the peer-reviewed literature. This guide, therefore, serves as a foundational whitepaper for researchers, scientists, and drug development professionals. It outlines the authoritative experimental and computational methodologies required to determine these critical thermodynamic parameters. By synthesizing established protocols for related pyridine and nitrile compounds, this document provides a robust framework for the complete thermochemical characterization of **4-Ethylpyridine-2-carbonitrile**, ensuring scientific integrity and enabling future research and development.

Introduction

4-Ethylpyridine-2-carbonitrile ($C_8H_8N_2$) is a bifunctional molecule featuring a pyridine ring, which is a common scaffold in pharmaceuticals, and a nitrile group, a versatile synthetic handle and a key functional group in various materials.^{[1][2]} The interplay between the electron-

donating ethyl group and the electron-withdrawing nitrile group on the aromatic pyridine core dictates its electronic structure, reactivity, and intermolecular interactions.

Thermochemical data provide a quantitative measure of the energy content and stability of a molecule. The standard enthalpy of formation ($\Delta_f H^\circ$), in particular, is a cornerstone property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states.^{[3][4]} This value is indispensable for:

- Process Safety Assessment: Calculating the heat of reaction ($\Delta_r H^\circ$) to prevent thermal runaways in industrial synthesis.
- Reaction Optimization: Predicting reaction equilibria and yields by determining the Gibbs free energy of reaction ($\Delta_r G^\circ$).
- Computational Chemistry: Validating and benchmarking theoretical models used for predicting molecular properties and reaction mechanisms.

Given the absence of published data for **4-Ethylpyridine-2-carbonitrile**, this guide details the requisite experimental and computational workflows to obtain its fundamental thermochemical properties.

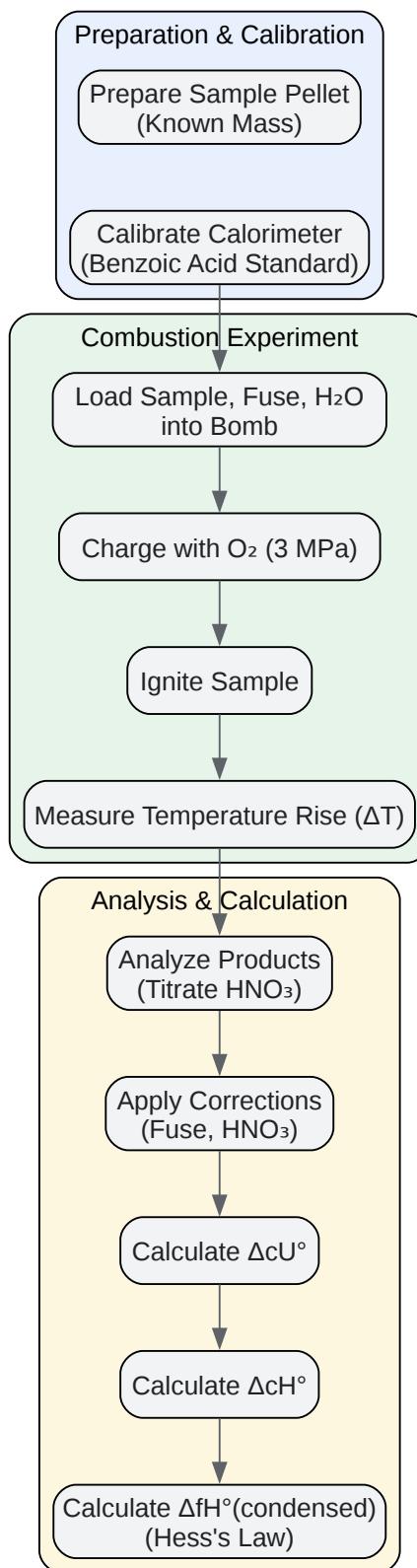
Part 1: Experimental Determination of Thermochemical Properties

The gold standard for thermochemical data is precision calorimetry. The methodologies described below are based on well-established techniques used for characterizing related nitrogen-containing organic compounds.^{[5][6][7]}

Standard Enthalpy of Combustion and Formation

The primary route to determining the standard enthalpy of formation for an organic compound is through the measurement of its enthalpy of combustion ($\Delta_c H^\circ$). This is achieved using bomb calorimetry.

Causality Behind Experimental Choices: For a C, H, N-containing compound like **4-Ethylpyridine-2-carbonitrile**, static bomb calorimetry is the method of choice. The combustion reaction in a sealed vessel ("bomb") under a high pressure of pure oxygen ensures complete


conversion to well-defined products: $\text{CO}_2(\text{g})$, $\text{H}_2\text{O}(\text{l})$, and $\text{N}_2(\text{g})$. The precise measurement of the heat released allows for the calculation of the standard internal energy of combustion (ΔcU°), which is then converted to the standard enthalpy of combustion (ΔcH°).

Experimental Protocol: Static Bomb Calorimetry

- Sample Preparation: A highly purified sample of **4-Ethylpyridine-2-carbonitrile** (purity > 99.9 mol%, confirmed by GC-MS and DSC) is required. A pellet of known mass (approx. 0.5-1.0 g) is prepared.
- Calorimeter Calibration: The energy equivalent of the calorimeter system (ϵ_{calor}) is determined with high precision by combusting a certified reference standard, typically benzoic acid, under identical conditions.
- Bomb Loading: The pellet is placed in a crucible (e.g., platinum) within the bomb. A cotton fuse of known mass and combustion energy is attached to an ignition wire (e.g., platinum) and placed in contact with the sample. A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure the final state of water is liquid and to dissolve the nitric acid formed.
- Combustion: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of approximately 3.0 MPa. The bomb is then placed in the calorimeter, which is filled with a known mass of water. After thermal equilibrium is reached, the sample is ignited.
- Temperature Measurement: The temperature change of the calorimeter water is monitored with a high-resolution thermometer (e.g., a platinum resistance thermometer) until the final thermal equilibrium is established.
- Product Analysis: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed is determined by titration with a standard NaOH solution. The completeness of the combustion is verified by checking for soot or carbon monoxide (e.g., using Dräger tubes).
- Calculation: The standard internal energy of combustion (ΔcU°) is calculated using the following equation: $\Delta cU^\circ = -(\epsilon_{\text{calor}} * \Delta T - \Delta U_{\text{fuse}} - \Delta U_{\text{HNO}_3}) / m$ where ΔT is the corrected temperature rise, and ΔU terms are the corrections for the combustion of the fuse and the formation of nitric acid, and m is the mass of the sample.

- Derivation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° . Subsequently, the standard enthalpy of formation in the condensed state (ΔfH° (cr or l)) is derived using Hess's Law based on the balanced combustion reaction:
 $C_8H_8N_2(s/l) + 9.5 O_2(g) \rightarrow 8 CO_2(g) + 4 H_2O(l) + N_2(g)$ $\Delta fH^\circ(C_8H_8N_2) = 8 * \Delta fH^\circ(CO_2) + 4 * \Delta fH^\circ(H_2O) - \Delta cH^\circ(C_8H_8N_2)$

Mandatory Visualization: Workflow for Bomb Calorimetry

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the enthalpy of formation via bomb calorimetry.

Enthalpy of Phase Change

To determine the gas-phase enthalpy of formation, which is crucial for computational comparisons and understanding intrinsic molecular stability, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured.

Experimental Protocol: Calvet Microcalorimetry

A highly sensitive Calvet-drop microcalorimeter can be used to measure the enthalpy of vaporization. A small, known mass of the liquid sample is sealed in an ampoule and dropped from room temperature into the hot zone of the calorimeter set to a specific temperature. The energy absorbed to heat and vaporize the sample is measured. This technique was successfully applied to determine the enthalpies of vaporization for ethylpyridine isomers.^[8]

Heat Capacity

Heat capacity (C_p) measures the amount of heat required to raise the temperature of a substance by one degree and is essential for adjusting thermochemical data to different temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- Sample Preparation: A small, known mass of the sample is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) in the DSC instrument.
- Calculation: The difference in heat flow required to heat the sample versus the reference is measured. This differential heat flow is directly proportional to the heat capacity of the sample. The measurement is typically performed over a wide temperature range.

Part 2: Computational Thermochemistry

When experimental data is unavailable or difficult to obtain, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties.

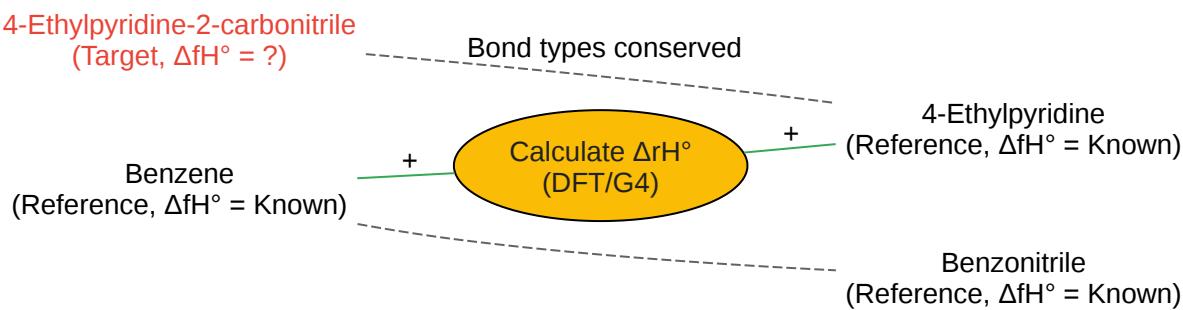
Causality Behind Method Choices: The accuracy of computational thermochemistry is highly dependent on the chosen level of theory and basis set. For obtaining chemical accuracy (typically ± 4 kJ/mol), high-level composite methods like Gaussian-4 (G4) theory are preferred. [9] A more cost-effective yet robust approach involves using Density Functional Theory (DFT) in conjunction with isodesmic reactions, which cleverly cancels out systematic errors in the calculations.[8]

High-Accuracy Composite Methods

Methods like G4 or G3 perform a series of calculations at different levels of theory and extrapolate to an even higher theoretical level, providing highly accurate energies. The protocol involves:

- Geometry optimization of the **4-Ethylpyridine-2-carbonitrile** molecule.
- Calculation of harmonic vibrational frequencies for zero-point vibrational energy (ZPVE) correction.
- A series of single-point energy calculations with large basis sets and high levels of electron correlation.
- Combining the results according to the G4 recipe to yield a total electronic energy, which is then used to calculate the gas-phase enthalpy of formation.

Isodesmic Reaction Scheme


This is a powerful technique for improving the accuracy of less computationally expensive methods like DFT. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. This structural conservation leads to significant cancellation of computational errors.

Protocol for Isodesmic Calculation:

- Design the Reaction: Construct a balanced hypothetical reaction where the target molecule (**4-Ethylpyridine-2-carbonitrile**) and other molecules with accurately known experimental ΔfH° values are involved. An example scheme is: **4-Ethylpyridine-2-carbonitrile** + Benzene \rightarrow 4-Ethylpyridine + Benzonitrile

- Perform Calculations: Optimize the geometry and calculate the absolute electronic energies (including ZPVE corrections) for all species in the reaction using a consistent level of theory (e.g., B3LYP/6-311G**).
- Calculate Reaction Enthalpy: The theoretical enthalpy of the reaction ($\Delta rH^\circ_{\text{calc}}$) is calculated from the energies of the optimized structures. $\Delta rH^\circ_{\text{calc}} = [E(\text{4-Ethylpyridine}) + E(\text{Benzonitrile})] - [E(\text{4-Ethylpyridine-2-carbonitrile}) + E(\text{Benzene})]$
- Derive Enthalpy of Formation: The unknown enthalpy of formation of the target molecule is then derived using the known experimental enthalpies of formation for the other species:
$$\Delta fH^\circ(\text{Target}) = [\Delta fH^\circ_{\text{exp}}(\text{4-Ethylpyridine}) + \Delta fH^\circ_{\text{exp}}(\text{Benzonitrile})] - [\Delta fH^\circ_{\text{exp}}(\text{Benzene})] - \Delta rH^\circ_{\text{calc}}$$

Mandatory Visualization: Logic of an Isodesmic Reaction

[Click to download full resolution via product page](#)

Caption: Isodesmic reaction scheme for calculating the enthalpy of formation with error cancellation.

Part 3: Available Data on Related Compounds and Discussion

While data for **4-Ethylpyridine-2-carbonitrile** is absent, experimental values for the parent compound, 4-ethylpyridine, provide a valuable reference point.

Compound	Formula	State	$\Delta cH^\circ(l)$ / kJ·mol ⁻¹	$\Delta lgHm^\circ$ / kJ·mol ⁻¹	$\Delta fH^\circ(g)$ / kJ·mol ⁻¹	Reference
4-Ethylpyridine	C ₇ H ₉ N	liq	-4058.9 ± 3.3	48.7 ± 0.4	81.0 ± 3.4	[8]

Discussion and Expected Trends:

The introduction of a nitrile (-C≡N) group at the 2-position of 4-ethylpyridine is expected to significantly influence its thermochemical properties. The nitrile group is strongly electron-withdrawing and introduces a C≡N triple bond.[\[2\]](#)[\[10\]](#) This will:

- Increase Stability: The conjugation of the nitrile group with the aromatic pyridine ring is expected to stabilize the molecule, leading to a less exothermic (more positive or less negative) standard enthalpy of formation compared to what might be predicted by simple group additivity schemes.
- Increase Polarity: The high dipole moment of the nitrile group will increase the overall molecular polarity, leading to stronger intermolecular forces.[\[10\]](#) Consequently, the enthalpy of vaporization of **4-Ethylpyridine-2-carbonitrile** is expected to be significantly higher than that of 4-ethylpyridine.

Conclusion

A complete and accurate set of thermochemical data for **4-Ethylpyridine-2-carbonitrile** is essential for its development in pharmaceutical and industrial applications. This guide provides a comprehensive framework for obtaining this data through a dual approach of precision experimental calorimetry and high-level computational chemistry. The detailed protocols for bomb calorimetry, Calvet microcalorimetry, and DSC, combined with computational strategies like G4 theory and isodesmic reactions, constitute a self-validating system for characterization. By following these established, authoritative methodologies, researchers can generate the reliable thermochemical data needed to ensure process safety, optimize synthesis, and advance the scientific understanding of this promising molecule.

References

- Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. *Journal of the Chemical Society (Resumed)*, 265. [\[Link\]](#)
- Hubbard, W. N., Frow, F. R., & Waddington, G. (1955). Heats of combustion and formation of pyridine and hippuric acid. *Journal of the American Chemical Society*, 77(22), 5836–5838. [\[Link\]](#)
- RSC Publishing. (1954). The heats of combustion of pyridine and certain of its derivatives. *Journal of the Chemical Society (Resumed)*. [\[Link\]](#)
- PubChem. (n.d.). 4-Ethylpyridine.
- Campos-García, J. B., et al. (2022). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. *Journal of the Brazilian Chemical Society*, 33, 1346-1357. [\[Link\]](#)
- ResearchGate. (n.d.). Thermodynamics of the hydrolysis reactions of nitriles. [\[Link\]](#)
- Hubbard, W. N., Frow, F. R., & Waddington, G. (1955). THE HEATS OF COMBUSTION AND FORMATION OF PYRIDINE AND HIPPURIC ACID. *The Journal of Physical Chemistry*, 59(9), 827–829. [\[Link\]](#)
- PubChem. (n.d.). **4-Ethylpyridine-2-carbonitrile**.
- NIST. (n.d.). Pyridine, 4-ethyl-. NIST Chemistry WebBook. [\[Link\]](#)
- Wikipedia. (n.d.). Nitrile. [\[Link\]](#)
- Ribeiro da Silva, M. A., Matos, M. A., & Amaral, L. M. (2003). Thermochemical study of the ethylpyridine and ethylpyrazine isomers. *Organic & Biomolecular Chemistry*, 1(23), 4329–4334. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Physical Properties of Nitriles. [\[Link\]](#)
- Domalski, E. S., Evans, W. H., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III.
- ResearchGate. (n.d.). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. [\[Link\]](#)
- Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile. [\[Link\]](#)
- Vörös, D., et al. (2018). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. *Organic & Biomolecular Chemistry*, 16(34), 6172-6180. [\[Link\]](#)
- Scribd. (n.d.).
- Jalali-Heravi, M., & Asadollahi-Baboli, M. (2009). Prediction of Standard Enthalpy of Formation by a QSPR Model. *E-Journal of Chemistry*, 6(S1), S1-S8. [\[Link\]](#)
- Notario, R., et al. (2014). Thermochemistry of 1,3-diethylbarbituric and 1,3-diethyl-2-thiobarbituric acids: Experimental and computational study. *The Journal of Chemical Thermodynamics*, 77, 151-158. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Ethylpyridine-2-carbonitrile | C8H8N2 | CID 14482378 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Heats of combustion and formation of pyridine and hippuric acid (Journal Article) | OSTI.GOV [osti.gov]
- 7. Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective [ouci.dntb.gov.ua]
- 8. Thermochemical study of the ethylpyridine and ethylpyrazine isomers - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 9. ThermoML:J. Chem. Thermodyn. 2014, 77, 151-158 [trc.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Thermochemical data for 4-Ethylpyridine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140052#thermochemical-data-for-4-ethylpyridine-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com